

Colistin Resistance in *Klebsiella pneumoniae*: A Technical Guide

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Compound of Interest

Compound Name: *Colistin*

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Executive Summary

Colistin, a last-resort antibiotic, is increasingly compromised by the emergence of resistance in *Klebsiella pneumoniae*, a critical pathogen. This guide provides an in-depth technical overview of the core mechanisms driving this resistance. It details the genetic determinants, biochemical alterations, and regulatory pathways involved, presenting quantitative data, experimental methodologies, and visual representations of key processes to aid researchers and drug developers in understanding and combating this significant public health threat.

Core Mechanisms of Colistin Resistance

Colistin resistance in *K. pneumoniae* is primarily mediated by modifications of the outer membrane lipopolysaccharide (LPS), the antibiotic's target. These modifications reduce the net negative charge of the lipid A moiety of LPS, thereby decreasing its affinity for the positively charged **colistin** molecule. This is achieved through two principal mechanisms: chromosomal mutations and the acquisition of plasmid-mediated resistance genes.

Chromosomal Mutations

Mutations in chromosomal genes encoding two-component regulatory systems (TCS) and their regulators are the most common cause of **colistin** resistance. These systems, primarily

PhoP/PhoQ and PmrA/PmrB, control the expression of genes responsible for lipid A modification.

- **Inactivation of the mgrB Gene:** The mgrB gene encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoP/PhoQ TCS.[1][2][3] Inactivation of mgrB through point mutations, insertions, or deletions leads to constitutive activation of the PhoP/PhoQ system.[4][5][6] This, in turn, upregulates the pmrHFIJKLM operon, which is responsible for the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[7] Insertional inactivation of mgrB is a common mechanism of **colistin** resistance.[1][4]
- **Mutations in phoP and phoQ:** The phoP and phoQ genes encode the response regulator and sensor kinase of the PhoP/PhoQ TCS, respectively. Activating mutations in these genes can also lead to the upregulation of the pmrHFIJKLM operon and subsequent lipid A modification, resulting in **colistin** resistance.[8][9]
- **Mutations in pmrA and pmrB:** The pmrA and pmrB genes encode the response regulator and sensor kinase of the PmrA/PmrB TCS. This system directly activates the pmrHFIJKLM operon and the pmrC gene, which is responsible for adding phosphoethanolamine (pEtN) to lipid A.[9][10] Mutations in pmrA or pmrB can lead to constitutive activation of this pathway and high-level **colistin** resistance.[10][11][12]

Plasmid-Mediated Resistance (mcr Genes)

The emergence of mobile **colistin** resistance (mcr) genes, located on plasmids, represents a significant threat due to their potential for horizontal gene transfer.[13] These genes encode phosphoethanolamine transferases that add pEtN to lipid A, similar to the modification mediated by the pmrC gene.[14] To date, several variants of mcr have been identified, with mcr-1 and mcr-8 being reported in *K. pneumoniae*.[14][15][16]

Quantitative Data on Colistin Resistance

The following tables summarize key quantitative data related to **colistin** resistance in *K. pneumoniae*.

Table 1: **Colistin** Minimum Inhibitory Concentrations (MICs) Associated with Different Resistance Mechanisms

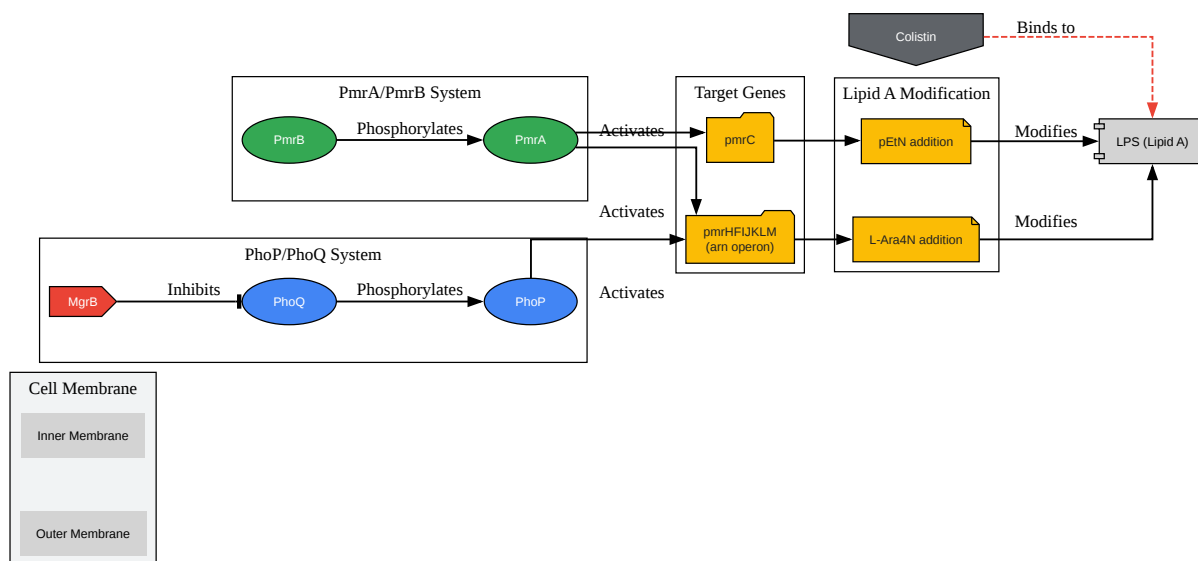
Resistance Mechanism	Specific Alteration	Colistin MIC Range (µg/mL)	Reference(s)
mcrB Inactivation	Premature termination (Gln30*)	32	[1]
Frameshift or point mutations	32	[11]	
Insertion of ISKpn26	>8	[4]	
Complementation with wild-type mcrB	1	[1]	
pmrA/pmrB Mutations	PmrB (T157P)	64 - 256	[3]
PmrB (T245G)	64	[11]	
PmrA (G157A)	32 - >64	[11]	
Complementation with wild-type pmrB	0.125	[3]	
mcr Genes	mcr-1	4 - >8	[15]
mcr-7	1 - 2	[16]	
mcr-8	4 - 8	[16]	
No mcr gene (susceptible)	≤2	[17]	

Table 2: Prevalence of mcr Genes in **Colistin**-Resistant *K. pneumoniae*

mcr Gene	Country/Region	Prevalence in Colistin-Resistant Isolates	Reference(s)
mcr-1	Egypt	84%	[13]
mcr-1	Thailand	Not specified, but present	[16] [18]
mcr-1	India	86.4% (19/22)	[6]
mcr-1	Global (SENTRY program 2016)	2 K. pneumoniae isolates	[15]
mcr-8	Global	Reported in K. pneumoniae	[14] [19]
mcr-1 and mcr-8	Global (Systematic Review)	mcr-1: 14%, mcr-8: 6% of studies included	[14]

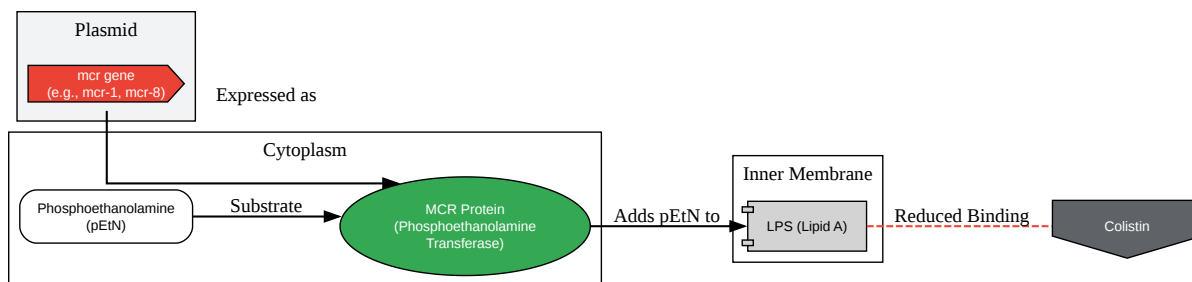
Signaling Pathways and Regulatory Networks

The following diagrams illustrate the key signaling pathways involved in chromosomally-mediated **colistin** resistance in K. pneumoniae.



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Caption: Chromosomal **colistin** resistance signaling pathways in *K. pneumoniae*.



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Caption: Mechanism of plasmid-mediated **colistin** resistance via MCR enzymes.

Experimental Protocols

This section provides an overview of key experimental methodologies for the characterization of **colistin** resistance in *K. pneumoniae*.

Determination of Minimum Inhibitory Concentration (MIC)

The reference method for determining **colistin** MIC is broth microdilution (BMD) as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).^{[20][21][22]}

Protocol: Broth Microdilution (BMD)

- Prepare **Colistin** Stock Solution: Prepare a stock solution of **colistin** sulfate in sterile deionized water.
- Prepare Cation-Adjusted Mueller-Hinton Broth (CA-MHB): Use commercially available CA-MHB or prepare in-house according to CLSI guidelines.

- **Prepare Serial Dilutions:** Perform two-fold serial dilutions of the **colistin** stock solution in CA-MHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 128 µg/mL).
- **Prepare Bacterial Inoculum:** From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
- **Inoculate Microtiter Plate:** Within 15 minutes of preparation, dilute the standardized inoculum in CA-MHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5×10^5 CFU/mL.
- **Incubation:** Incubate the plate at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.
- **Reading the MIC:** The MIC is the lowest concentration of **colistin** that completely inhibits visible bacterial growth.
- **Quality Control:** Include a quality control strain with a known **colistin** MIC in each run (e.g., *Escherichia coli* ATCC 25922).

Molecular Detection of Resistance Genes

Protocol: PCR and Sequencing of mgrB

- **DNA Extraction:** Extract genomic DNA from a pure culture of *K. pneumoniae*.
- **PCR Amplification:**
 - Design or use previously validated primers that flank the entire mgrB coding sequence and promoter region.
 - Perform PCR using a standard Taq polymerase or a high-fidelity polymerase for sequencing applications.
 - Typical PCR cycling conditions:
 - Initial denaturation: 95°C for 5 minutes.
 - 30-35 cycles of:

- Denaturation: 95°C for 30 seconds.
 - Annealing: 50-60°C for 30 seconds (optimize for specific primers).
 - Extension: 72°C for 1 minute.
 - Final extension: 72°C for 7 minutes.
- Agarose Gel Electrophoresis: Analyze the PCR product on a 1-1.5% agarose gel to confirm the expected amplicon size.
 - Sequencing: Purify the PCR product and send for Sanger sequencing.
 - Sequence Analysis: Align the obtained sequence with a wild-type mgrB sequence from a **colistin**-susceptible *K. pneumoniae* strain to identify mutations, insertions, or deletions.

Analysis of Lipid A Modification

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a rapid method to analyze lipid A modifications.[\[23\]](#)[\[24\]](#)

Protocol: MALDI-TOF Mass Spectrometry for Lipid A Analysis

- Lipid A Extraction (Mild Acid Hydrolysis):
 - Harvest bacteria from an overnight culture.
 - Resuspend the bacterial pellet in a mild acid solution (e.g., 1% acetic acid).
 - Incubate at 98-100°C for 1-2 hours to hydrolyze the ketosidic linkage between the core oligosaccharide and lipid A.
 - Centrifuge to pellet the insoluble lipid A.
 - Wash the pellet with sterile water.
- Sample Preparation for MALDI-TOF:
 - Resuspend the lipid A pellet in a suitable solvent.

- Spot a small volume of the lipid A suspension onto a MALDI target plate.
- Overlay the spot with a suitable matrix solution (e.g., MBT lipid Xtract matrix).
- Allow the spot to air dry.
- MALDI-TOF MS Analysis:
 - Acquire mass spectra in the negative-ion mode.
 - Analyze the spectra for peaks corresponding to unmodified and modified lipid A species. The addition of L-Ara4N results in a mass shift of +131 Da, and the addition of pEtN results in a mass shift of +123 Da.

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of genes involved in **colistin** resistance, such as *pmrC* and *pmrK*.[\[10\]](#)[\[25\]](#)

Protocol: qRT-PCR for *pmrC* and *pmrK* Expression

- RNA Extraction: Extract total RNA from *K. pneumoniae* cultures grown to mid-logarithmic phase. Treat with DNase to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
- Real-Time PCR:
 - Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
 - Use validated primers for the target genes (*pmrC*, *pmrK*) and a reference (housekeeping) gene (e.g., *rpoB*).
 - Run the PCR in a real-time thermal cycler.
- Data Analysis:

- Determine the cycle threshold (Ct) values for the target and reference genes.
- Calculate the relative gene expression using the $\Delta\Delta C_t$ method, comparing the expression in the test isolate to a **colistin**-susceptible control strain.

Conclusion

Colistin resistance in *Klebsiella pneumoniae* is a complex and evolving challenge. A thorough understanding of the underlying molecular mechanisms, including the roles of the PhoP/PhoQ and PmrA/PmrB signaling pathways, mgrB inactivation, and the spread of mcr genes, is crucial for the development of effective surveillance strategies, diagnostic tools, and novel therapeutic interventions. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to address this urgent public health threat.

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